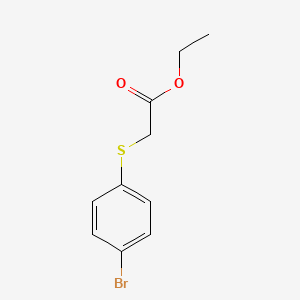

Ethyl 2-(4-bromophenylthio)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLICFIAXFYYALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Emergence of the Aryl Thioacetate Scaffold in Drug Discovery

An In-Depth Technical Guide to Aryl Thioacetate Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, the identification of versatile and functionally rich scaffolds is paramount to the design of novel therapeutics. Among these, aryl thioacetate derivatives have garnered considerable attention for their diverse biological activities and strategic utility in drug design. These molecules, characterized by a thioester linkage between an acetyl group and an aryl moiety, serve not only as pivotal intermediates for the synthesis of aryl thiols but also as potent pharmacophores in their own right. Their unique chemical architecture allows for the strategic design of molecules capable of interacting with specific biological targets, leading to a spectrum of therapeutic effects across oncology, inflammation, and infectious diseases.

The thioester bond, while more reactive than its ester counterpart, offers a unique balance of stability and controlled reactivity. This feature is particularly advantageous in the design of prodrugs and targeted enzyme inhibitors. The sulfur atom's polarizability and capacity to engage in various non-covalent interactions, including coordination with metal ions in enzyme active sites, further underscore the therapeutic potential of this class of compounds. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of aryl thioacetate derivatives, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Part 1: Synthetic Strategies for Aryl Thioacetate Derivatives

The accessibility of a chemical scaffold is a critical determinant of its utility in medicinal chemistry. Fortunately, a variety of robust and efficient methods for the synthesis of S-aryl thioacetates have been developed, primarily revolving around the cross-coupling of aryl halides or their equivalents with a thioacetate source.

Palladium-Catalyzed Cross-Coupling: A Workhorse Methodology

The palladium-catalyzed coupling of aryl halides (bromides, iodides) or triflates with a thioacetate salt, typically potassium thioacetate (KSAc), stands as one of the most general and efficient methods for forming the C-S bond.[1][2][3]

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(dba)₂): Palladium complexes are highly effective at facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or its equivalent), and reductive elimination. The choice of the palladium source often depends on its stability and ease of handling.

-

Ligand (e.g., Xantphos, CyPF-tBu): The ligand is crucial for stabilizing the palladium center, preventing catalyst decomposition, and promoting the desired reactivity. Bulky, electron-rich phosphine ligands like Xantphos are often employed to enhance the rate of reductive elimination, which is frequently the rate-limiting step in C-S coupling.[2]

-

Thioacetate Source (KSAc): Potassium thioacetate is an inexpensive, stable, and easy-to-handle source of the thioacetate nucleophile, making it an ideal reagent for large-scale synthesis.[2][3]

-

Solvent (e.g., Toluene, Dioxane): Anhydrous, non-protic solvents are required to prevent unwanted side reactions, such as hydrolysis of the thioacetate.[1][3]

Caption: Workflow: Palladium-Catalyzed Synthesis of S-Aryl Thioacetates.

Copper-Catalyzed Cross-Coupling

As an alternative to palladium, copper-based catalytic systems offer a lower-cost option for the synthesis of S-aryl thioacetates.[2] Copper(I) iodide (CuI) is a commonly used catalyst, often in conjunction with a nitrogen-based ligand like 1,10-phenanthroline.[2][4] These reactions typically tolerate a wide range of functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents.[2][4]

Other Synthetic Approaches

While transition metal catalysis is dominant, other methods have been explored. These include radical-mediated reactions involving thioacids and photoredox catalysis, which offer alternative pathways for C-S bond formation under mild conditions.[5] Additionally, for specific substrates, traditional nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the aryl ring is activated by strong electron-withdrawing groups.

Part 2: Therapeutic Applications and Mechanisms of Action

The true value of aryl thioacetates in medicinal chemistry lies in their diverse biological activities. Their mechanisms often hinge on the thioacetate moiety's ability to act as a prodrug for a reactive thiol or to function directly as a pharmacophore, frequently as a metal-binding group.

Anticancer Activity

Aryl thioacetate derivatives have emerged as promising anticancer agents, primarily through the inhibition of enzymes critical for cancer cell proliferation and survival.[1]

-

Histone Deacetylase (HDAC) Inhibition: One of the most significant applications is in the development of HDAC inhibitors. Aberrant HDAC activity is a hallmark of many cancers, leading to the epigenetic silencing of tumor suppressor genes. Aryl thioacetate derivatives are designed to mimic known HDAC inhibitors, where the thioacetate group can act as a zinc-binding group (ZBG), chelating the Zn²⁺ ion within the enzyme's active site and blocking its catalytic function. This inhibition restores normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Mechanism: Aryl Thioacetate as an HDAC Inhibitor.

-

Modulation of Signaling Pathways: Certain derivatives have been shown to interfere with critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and is hyperactivated in many cancers.[1]

-

Anti-Angiogenic Effects: Some complexed aryl thioacetate derivatives have demonstrated anti-tumor effects through anti-angiogenic activity, reducing microvessel density and down-regulating key receptors like VEGFR-2.[6]

Anti-inflammatory Activity

Chronic inflammation is a driving factor in numerous diseases. Aryl thioacetate derivatives have shown potent anti-inflammatory properties by modulating key inflammatory pathways.[1][7][8]

-

NF-κB Pathway Inhibition: A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response. By inhibiting this pathway, these compounds can suppress the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[1]

-

Enzyme Inhibition: Derivatives have been designed as inhibitors of enzymes like Tumor Necrosis Factor-α Converting Enzyme (TACE), which is responsible for releasing the pro-inflammatory cytokine TNF-α.[1]

Other Therapeutic Areas

The versatility of the aryl thioacetate scaffold has led to its exploration in other areas:

-

Antiviral Agents: Arylazolyl(azinyl)thioacetanilide derivatives have been investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[9][10]

-

Prodrugs: The thioester bond can be designed for enzymatic or chemical cleavage in vivo, releasing a pharmacologically active thiol. This strategy is used to improve the stability, solubility, or pharmacokinetic profile of a parent drug.[11][12][13] For example, S-acyl-2-thioethyl aryl phosphotriester derivatives have been developed as mononucleotide prodrugs for anti-HIV therapy.[11]

-

Enzyme Inhibition: Beyond cancer and inflammation, these derivatives have been developed as inhibitors for various enzymes, including aldose reductase, which is implicated in diabetic complications.

Summary of Biological Activity

The following table summarizes the inhibitory activity of selected aryl thioacetate-related compounds against various enzymatic targets, demonstrating the broad applicability of this scaffold.

| Compound Class | Target Enzyme/Assay | IC₅₀ (nM) | Reference |

| Thiol-containing aryl sulfonamide | TACE | 4.1 | [14] |

| Thiol-containing aryl sulfone | TACE | 1.8 | |

| 2-thiopyrimidin-4-one derivative | Aldose Reductase | 2000 - 14500 | |

| Thiol-based HDAC6 inhibitor | HDAC6 | 73 | [1] |

| Imidazopyridinylthioacetanilide | HIV-1 Reverse Transcriptase | 210 | [9] |

Part 3: Experimental Protocols

To ensure the practical applicability of this guide, this section provides detailed, self-validating methodologies for key experiments in the development of aryl thioacetate derivatives.

Synthesis of an S-Aryl Thioacetate via Palladium-Catalyzed Coupling

This protocol describes a general and efficient method for the preparation of S-aryl thioacetates.[1][3]

Materials:

-

Aryl bromide or triflate (1.0 mmol, 1.0 equiv)

-

Potassium thioacetate (KSAc) (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

Ligand (e.g., Xantphos) (0.04 mmol, 4 mol%)

-

Anhydrous toluene (5 mL)

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard laboratory glassware, oven-dried

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), potassium thioacetate (1.2 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).

-

Inerting (Self-Validation Step): Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This step is critical to prevent oxidation of the catalyst and ligand, ensuring reproducibility. A color change in the catalyst upon exposure to air would indicate failure of this step.

-

Reaction: Add anhydrous toluene (5 mL) via syringe. Heat the reaction mixture to 100-110 °C and stir vigorously.

-

Monitoring (Self-Validation Step): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 4-6 hours until the starting aryl halide is consumed (typically 12-24 hours). A co-spotted TLC plate with the starting material provides a clear visual endpoint for the reaction.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired S-aryl thioacetate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microtiter plates

-

Test aryl thioacetate compounds, dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Controls (Self-Validation Step): Include multiple control wells:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This control validates that the vehicle itself is not cytotoxic.

-

Untreated Control: Cells in medium only.

-

Blank Control: Medium only (no cells). This is used for background subtraction.

-

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%).

Caption: Workflow: MTT Assay for Cytotoxicity Evaluation.

Conclusion and Future Perspectives

Aryl thioacetate derivatives represent a privileged and highly versatile scaffold in modern medicinal chemistry. Their synthetic accessibility, coupled with their unique ability to function as both stable pharmacophores and tunable prodrug moieties, ensures their continued relevance in drug discovery. The success of these compounds as HDAC inhibitors highlights a key design principle: the strategic use of the thioacetate as a zinc-binding group. Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring new enzymatic targets, and developing more sophisticated prodrug strategies that allow for targeted drug release in specific tissues or cellular compartments. As our understanding of disease biology deepens, the rational design of novel aryl thioacetate derivatives will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

-

Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate. ResearchGate. [Link]

-

Harnessing radical mediated reactions of thioacids for organic synthesis. RSC Publishing. [Link]

-

A novel anti-tumor agent, Ln(III) 2-thioacetate benzothiazole induces anti-angiogenic effect and cell death in cancer cell lines. PubMed. [Link]

-

Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S−S Bond of Disulfide Compound by Nickel Catalyst and Zinc. ACS Publications. [Link]

-

Convenient synthesis of alkyl thioacetate from alkyl halide using a polymer-supported sodium thioacetate. Academia.edu. [Link]

-

Palladium-catalyzed carbonylation of thioacetates and aryl iodides for the synthesis of S-aryl thioesters. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. PMC. [Link]

-

S-Acyl-2-thioethyl aryl phosphotriester derivatives as mononucleotide prodrugs. PubMed. [Link]

-

Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. [Link]

-

A Convenient Synthesis of Thioacetates and Thiobenzoates Using Silica-Gel Supported Potassium Thioacetate. ResearchGate. [Link]

-

Selective S-Deacetylation of Functionalized Thioacetates Catalyzed by Dy(OTf)3. MDPI. [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. [Link]

-

Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC. [Link]

-

Preparation of 5-aryl-3-alkylthio-1,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity. ResearchGate. [Link]

-

Arylazolyl(azinyl)thioacetanilides. Part 10: design, synthesis and biological evaluation of novel substituted imidazopyridinylthioacetanilides as potent HIV-1 inhibitors. PubMed. [Link]

-

Preparation of 5-aryl-3-alkylthio-l,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity. PubMed. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

-

Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides. PubMed. [Link]

-

One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Publishing. [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC. [Link]

-

4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]

-

Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. ACS Publications. [Link]

-

Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. PMC. [Link]

-

Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand. ScienceDirect. [Link]

-

Article. ResearchGate. [Link]

-

Arylazolyl(azinyl)thioacetanilide. Part 9: Synthesis and biological investigation of thiazolylthioacetamides derivatives as a novel class of potential antiviral agents. PubMed. [Link]

-

Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]

-

Copper-catalyzed reaction of aryl iodides with potassium thioacetate (1). a. ResearchGate. [Link]

-

Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro. AVESİS. [Link]

-

Synthesis, Reactivity And Applications Of Aryl Azothiazoles Derivative.. ResearchGate. [Link]

-

Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]

- 6. A novel anti-tumor agent, Ln(III) 2-thioacetate benzothiazole induces anti-angiogenic effect and cell death in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of 5-aryl-3-alkylthio-l,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arylazolyl(azinyl)thioacetanilides. Part 10: design, synthesis and biological evaluation of novel substituted imidazopyridinylthioacetanilides as potent HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylazolyl(azinyl)thioacetanilide. Part 9: Synthesis and biological investigation of thiazolylthioacetamides derivatives as a novel class of potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S-Acyl-2-thioethyl aryl phosphotriester derivatives as mononucleotide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Analysis: Ethyl 2-(4-bromophenylthio)acetate vs. Ethyl 2-(4-bromophenyl)acetate

Executive Summary

This technical guide analyzes the structural, synthetic, and functional divergences between Ethyl 2-(4-bromophenylthio)acetate (Molecule A) and Ethyl 2-(4-bromophenyl)acetate (Molecule B). While superficially similar, the substitution of a methylene bridge (–CH₂–) with a thioether linkage (–S–) introduces profound changes in electronic distribution, metabolic stability, and synthetic utility.

For the drug development professional, the distinction is critical: Molecule B is a classical building block for biaryl NSAIDs via cross-coupling, whereas Molecule A represents a "3-thia" fatty acid mimetic, often utilized to modulate lipid metabolism by blocking mitochondrial

Structural & Electronic Profiling

The core difference lies in the bridge connecting the 4-bromophenyl ring to the ethyl acetate tail. This modification alters the molecular geometry and the acidity of the

Physicochemical Comparison

| Feature | Ethyl 2-(4-bromophenylthio)acetate (Thioether) | Ethyl 2-(4-bromophenyl)acetate (Carbon) |

| Linker | Thioether (–S–) | Methylene (–CH₂–) |

| Bond Angle | C–S–C angle is ~90–100° (compressed) | C–C–C angle is ~109.5° (tetrahedral) |

| Electronic Effect | Sulfur is a soft nucleophile; lone pairs allow oxidation to sulfoxide/sulfone. | Methylene is chemically inert under physiological pH. |

| Higher. The polarizability of sulfur and orbital expansion stabilizes the | Lower. Standard ester enolate acidity (pKa ~24-25). | |

| Metabolic Stability | Oxidative Liability. Susceptible to S-oxidation. | Hydrolytic Liability. Ester hydrolysis is the primary path. |

The "3-Thia" Effect in Medicinal Chemistry

The introduction of sulfur at the

Synthetic Protocols

The synthesis of these two molecules requires orthogonal approaches: Nucleophilic Substitution for the thioether and Acid-Catalyzed Esterification for the carbon analog.

Protocol A: Thioether Synthesis (S-Alkylation)

Target: Ethyl 2-(4-bromophenylthio)acetate

Principle: This reaction relies on the high nucleophilicity of the thiolate anion displacing a halide from ethyl bromoacetate.

Reagents:

-

4-Bromothiophenol (1.0 equiv)

-

Ethyl bromoacetate (1.1 equiv)

-

Potassium Carbonate (

, 2.0 equiv)[2] -

Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve 4-bromothiophenol in anhydrous acetone. Add

and stir at room temperature (RT) for 15 minutes to generate the thiolate anion. Note: Thiolates are prone to oxidation; maintain an inert atmosphere ( -

Addition: Add ethyl bromoacetate dropwise via a syringe pump or addition funnel to control the exotherm.

-

Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The thiol spot will disappear, and a less polar product spot will appear.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water and brine.[2] Dry over

.[2][3] -

Purification: If necessary, purify via flash column chromatography on silica gel.

Protocol B: Carbon Analog Synthesis (Fischer Esterification)

Target: Ethyl 2-(4-bromophenyl)acetate

Principle: Acid-catalyzed condensation of a carboxylic acid and an alcohol.[4] Equilibrium is driven by the removal of water or excess alcohol.

Reagents:

-

4-Bromophenylacetic acid (1.0 equiv)

-

Ethanol (Excess, as solvent)

-

Sulfuric Acid (

, catalytic, 0.1 equiv)

Step-by-Step Methodology:

-

Setup: Dissolve 4-bromophenylacetic acid in absolute ethanol (20 volumes).

-

Catalysis: Add concentrated

dropwise. -

Reflux: Heat to reflux (

C) for 6–12 hours. -

Equilibrium Shift: For higher yields, use a Dean-Stark trap (with benzene/toluene cosolvent) to remove water azeotropically, though simple reflux in excess ethanol often suffices for >90% yield [2].

-

Workup: Concentrate ethanol under reduced pressure. Neutralize the residue with saturated

(careful: gas evolution). Extract with Ethyl Acetate.[2] -

Purification: Distillation or recrystallization (if solid).

Synthesis Workflow Visualization

Figure 1: Comparative synthetic pathways showing the divergence in reaction mechanism (SN2 vs. Acyl Substitution).

Reactivity & Metabolic Fate

Understanding the fate of these molecules in a biological system is paramount for lead optimization.

The Metabolic Blockade (Thio-Variant)

In Molecule B (Carbon), the alkyl chain is subject to mitochondrial

-

Fate of B: Rapid degradation into shorter chain phenyl-derivatives and eventual excretion as glycine conjugates.

In Molecule A (Thio), the sulfur atom resides at the 3-position (

-

Fate of A: The sulfur atom cannot form a double bond. The

-oxidation spiral is blocked. The molecule accumulates (or is slowly metabolized via

Chemical Oxidation

The thioether in Molecule A is susceptible to oxidation by cytochrome P450s or FMOs (Flavin-containing monooxygenases).

-

Stage 1: Sulfoxide (Chiral center creation).

-

Stage 2: Sulfone (Highly polar, easily excreted).

Metabolic Pathway Visualization

Figure 2: Metabolic divergence. The sulfur atom in Molecule A acts as a metabolic roadblock, preventing standard fatty acid degradation.

Applications in Drug Discovery[5][6]

Molecule A: The Lipid Modulator

Researchers utilize the thio-variant primarily when metabolic stability of the linker is required.

-

PPAR Agonism: Analogues of thioacetic acids are known PPAR

and PPAR -

Antioxidant Conjugates: The sulfur atom can act as a radical scavenger, and derivatives are explored for cytoprotective properties [4].[5]

Molecule B: The NSAID Scaffold

The carbon variant is a quintessential intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

-

Biaryl Synthesis: The 4-bromo handle is reacted with phenylboronic acids to create biphenylacetic acid derivatives (e.g., Felbinac, Fenbufen).

-

Green Chemistry Benchmarking: Due to its stability and crystalline nature, Molecule B is often used as a standard substrate to test new "Green" Suzuki coupling protocols in aqueous media [5].

References

-

Alkylthioacetic acids (3-thia fatty acids) as non-beta-oxidizable fatty acid analogues. Source: PubMed / NIH Context: Establishes the mechanism of sulfur blocking beta-oxidation. URL:[Link]

-

Ethyl 4-bromophenylacetate Synthesis & Properties. Source: ChemicalBook / NIST Context:[6] confirm synthesis via sulfuric acid catalyzed esterification. URL:[Link]

-

Metabolic activation of carboxylic acids. Source: ResearchGate Context: Discusses the formation of acyl-CoA thioesters and the metabolic fate of carboxylic acid drugs. URL:[Link]

-

Synthesis and Antioxidant Activity of New Catechol Thioethers. Source: MDPI Molecules Context: Demonstrates the use of methylene-thioether linkers in antioxidant drug design. URL:[Link]

Sources

- 1. The effects of alkylthioacetic acids (3-thia fatty acids) on fatty acid metabolism in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(4-bromophenyl)acetate [webbook.nist.gov]

Advanced Thioether Building Blocks in Heterocyclic Synthesis: A Comprehensive Guide to Cross-Coupling and Cyclization Methodologies

Executive Summary

In modern drug discovery and organic synthesis, the strategic construction of complex N- and S-heterocycles requires functional handles that are both robust under diverse reaction conditions and highly reactive when specifically triggered. Thioethers (sulfides) and thioesters fulfill this dual mandate perfectly. Unlike highly polarized carbon-halogen bonds, the C–S bond is relatively inert, allowing it to be carried orthogonally through multi-step syntheses. However, through the application of thiophilic transition metals (e.g., Copper, Palladium, Nickel) or controlled oxidation, the C–S bond can be activated to forge new C–C or C–Heteroatom bonds.

This technical guide explores the causality, mechanistic pathways, and self-validating experimental protocols for two premier thioether-driven methodologies: the Liebeskind-Srogl cross-coupling and the Pummerer-type cyclization .

The Liebeskind-Srogl Cross-Coupling: Dual-Metal Activation

The1[1] is a highly discriminating cross-coupling method that forms new carbon-carbon bonds from thioethers or thioesters and boronic acids. Invented by Jiri Srogl and Lanny S. Liebeskind, the reaction traditionally utilizes a Palladium catalyst alongside a stoichiometric Copper(I) cofactor, such as copper(I) thiophene-2-carboxylate (CuTC)[2].

Mechanistic Causality: Why Copper?

The fundamental challenge of using sulfur in Palladium catalysis is catalyst poisoning; sulfur strongly coordinates to Pd, halting the catalytic cycle. The Liebeskind-Srogl coupling elegantly circumvents this through a dual-metal system. The Cu(I) cofactor acts as a thiophilic "sponge." Upon oxidative addition of the C–S bond to Pd(0), the Cu(I) coordinates to the extruded thiolate. This polarization facilitates the transmetalation of the boronic acid to the Palladium center while simultaneously sequestering the sulfur byproduct, preventing Pd deactivation[3].

Divergent Pathways: Acyl vs. Decarbonylative Coupling

Recent advancements have expanded the Liebeskind-Srogl coupling beyond traditional ketone synthesis. By utilizing Palladium N-heterocyclic carbene (Pd-NHC) complexes and tuning the copper source (e.g., Cu(OTf)₂), researchers can control the reaction pathway. The strong σ-donating properties of NHC ligands facilitate the oxidative addition of the C(acyl)–S bond. Depending on the exact conditions, the intermediate can either undergo direct transmetalation to form a functionalized ketone (acyl pathway) or undergo CO extrusion prior to reductive elimination to form a biaryl scaffold (decarbonylative pathway)[3].

Reductive Alkylation

Moving away from precious metals, Nickel-catalyzed reductive cross-coupling has emerged as a powerful strategy. This approach allows4[4] in the presence of a zinc reducing agent, bypassing the need for pre-formed, moisture-sensitive organometallic reagents.

Liebeskind-Srogl catalytic cycle showing Pd/Cu dual activation.

Pummerer-Type Cyclizations for Complex N-Heterocycles

While transition-metal catalysis exploits the C–S bond via oxidative addition, the 5[5] leverages the oxidation state of sulfur to drive carbon-carbon and carbon-heteroatom bond formation.

Mechanism of Thionium Ion Generation

The classical Pummerer reaction begins with the oxidation of a thioether to a sulfoxide. Treatment with an activating agent—typically acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA)—results in O-acylation of the sulfoxide. This creates a highly unstable intermediate that undergoes elimination of the carboxylate leaving group, generating a highly electrophilic thionium ion [5].

Connective Cyclization in Alkaloid Synthesis

In heterocyclic synthesis, this thionium ion acts as a powerful electrophile for intramolecular trapping. For example, the 6[6] containing tethered aromatic nucleophiles initiates a connective Pummerer-type cyclization. The resulting thionium ion is rapidly attacked by the tethered arene, forming fused N-heterocycles. This precise causality—activation, elimination, and intramolecular trapping—has been successfully utilized in the total synthesis of indoloquinoline natural products like neocryptolepine[6].

Pummerer-type cyclization pathway via thionium ion intermediate.

Sustainable Synthesis of Thioether Precursors

A historical bottleneck in thioether chemistry has been the reliance on foul-smelling, easily oxidized, and highly toxic low-molecular-weight thiols. Recent methodologies have revolutionized the installation of the thioether building block. For instance, 7[7] to facilitate the direct coupling of aldehydes or carboxylic acids with thiols under metal-free conditions. This enables the late-stage functionalization of complex bioactive molecules (e.g., indomethacin) into thioether precursors with high functional group tolerance[7].

Quantitative Performance Matrix

The following table summarizes the comparative efficiency of various thioether-driven synthetic strategies:

| Reaction Type | Catalyst / Activator System | Electrophile | Nucleophile | Typical Yield | Key Advantage |

| Acyl Liebeskind-Srogl | Pd-NHC / Cu(OTf)₂ | Thioester | Boronic Acid | 70–95% | Mild, baseless conditions; preserves sensitive functional groups. |

| Decarbonylative L-S | Pd-NHC / Cu(OTf)₂ | Thioester | Boronic Acid | 60–85% | Direct access to biaryls without CO insertion. |

| Reductive Alkylation | NiBr₂ / dppf / Zn | Heteroaryl Thioether | Alkyl Bromide | 65–90% | Avoids highly reactive, moisture-sensitive organometallics. |

| Pummerer Cyclization | TFAA / Lewis Acid | Sulfoxide | Tethered Arene | 50–88% | Rapid, metal-free construction of complex fused N-heterocycles. |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls to verify mechanistic progression.

Protocol A: Divergent Pd-NHC Catalyzed Liebeskind-Srogl Coupling

Objective: Synthesis of functionalized biaryls via decarbonylative cross-coupling.

-

Preparation (Anaerobic): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the thioester (1.0 equiv, 0.5 mmol), arylboronic acid (3.0 equiv, 1.5 mmol), K₃PO₄ (2.0 equiv, 1.0 mmol), [Pd(IPr)(μ-Cl)Cl]₂ (2.5 mol%), and Cu(OTf)₂ (1.5 equiv, 0.75 mmol).

-

Solvent Addition: Add anhydrous THF (2.0 mL, 0.25 M) to the mixture.

-

Reaction Initiation & Validation: Seal the tube and heat to 50 °C.

-

In-Process Control: The initial suspension will appear blue/green due to the Cu(II) salt. Within 30 minutes, the solution should transition to a dark brown/black homogeneous mixture, indicating the successful reduction of Pd and active transmetalation via the Cu-thiolate complex.

-

-

Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc). The complete consumption of the UV-active thioester spot validates the reaction end-point.

-

Workup & Copper Sequestration: Cool to room temperature. Quench the reaction with a saturated aqueous solution of EDTA (5 mL) and stir vigorously for 15 minutes.

-

Causality: EDTA chelates the stoichiometric copper. Failure to strip the copper will result in severe paramagnetic line broadening during subsequent ¹H-NMR analysis, rendering structural verification impossible.

-

-

Extraction: Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Connective Pummerer Cyclization for N-Heterocycles

Objective: Intramolecular cyclization of a tethered sulfoxide to form an indoloquinoline core.

-

Precursor Activation: Dissolve the starting aryl methyl sulfoxide (1.0 equiv, 0.3 mmol) in anhydrous dichloromethane (DCM, 3.0 mL) under an argon atmosphere at 0 °C.

-

Thionium Ion Generation: Dropwise, add trifluoroacetic anhydride (TFAA, 1.5 equiv, 0.45 mmol).

-

In-Process Control: The addition of TFAA should trigger an immediate, mild exotherm and a distinct color shift from pale yellow to deep orange/red. This chromic shift is the visual validation of the highly conjugated, electrophilic thionium ion intermediate forming in situ.

-

-

Cyclization: Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.5 equiv) to accelerate the intramolecular attack by the tethered aromatic ring. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching & Neutralization: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (5 mL) until gas evolution ceases.

-

Causality: The Pummerer reaction generates trifluoroacetic acid as a byproduct. Immediate neutralization is critical; prolonged exposure to strongly acidic conditions will degrade the newly formed, electron-rich N-heterocycle.

-

-

Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 5 mL), dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.

References

1.1, wikipedia.org 2. 2, synarchive.com 3.3, nih.gov 4.4, acs.org 5.5, wikipedia.org 6.6, nih.gov 7. 7, royalsocietypublishing.org

Sources

- 1. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 6. Formation of N-heterocycles by the reaction of thiols with glyoxamides: exploring a connective Pummerer-type cyclisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

Technical Monograph: Ethyl 2-(4-bromophenylthio)acetate

CAS Registry Number: 15115-76-1 Document Type: Technical Monograph & Synthesis Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

Executive Summary

Ethyl 2-(4-bromophenylthio)acetate (CAS 15115-76-1) is a specialized organosulfur intermediate used primarily as a lipophilic scaffold in the synthesis of metabolic modulators and anti-inflammatory agents. Structurally, it functions as a "linker" molecule, connecting a halogenated aryl tail (4-bromophenyl) to a polar head group (ethyl acetate) via a flexible thioether bridge.

Its primary utility lies in Fragment-Based Drug Design (FBDD) , where it serves as a precursor to (4-bromophenylthio)acetic acid , a pharmacophore found in Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., PPAR

Chemical Identity & Physicochemical Data

| Property | Specification |

| CAS Number | 15115-76-1 |

| IUPAC Name | Ethyl 2-[(4-bromophenyl)sulfanyl]acetate |

| Molecular Formula | |

| Molecular Weight | 275.16 g/mol |

| SMILES | CCOC(=O)CSC1=CC=C(Br)C=C1 |

| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, Acetone, DMSO; Insoluble in Water |

| Key Functional Groups | Aryl Bromide (Suzuki coupling handle), Thioether (flexible linker), Ester (hydrolyzable head) |

Synthesis Protocol

The synthesis of Ethyl 2-(4-bromophenylthio)acetate is a classic nucleophilic substitution (

Reaction Scheme

Detailed Methodology

Note: This protocol is designed for a 10 mmol scale. All steps should be performed in a fume hood due to the stench of thiols.

Reagents:

-

4-Bromothiophenol (CAS 106-53-6): 1.89 g (10 mmol)

-

Ethyl bromoacetate (CAS 105-36-2): 1.67 g (10 mmol) [Alternative: Ethyl chloroacetate]

-

Potassium Carbonate (

): 2.76 g (20 mmol, anhydrous) -

Solvent: Acetone (50 mL, anhydrous) or DMF (for faster kinetics)

Step-by-Step Workflow:

-

Activation: In a 100 mL round-bottom flask, dissolve 4-bromothiophenol in acetone. Add anhydrous

.[1] Stir at room temperature for 15 minutes to generate the thiolate anion ( -

Alkylation: Add ethyl bromoacetate dropwise over 10 minutes. The reaction is exothermic; cooling may be required if scaling up.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The thiol spot should disappear. -

Work-up:

-

Cool to room temperature.[1]

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate in vacuo.

-

Redissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

-

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway for the S-alkylation of 4-bromothiophenol.

Therapeutic & Synthetic Utility

This compound is not merely an end-product but a versatile "Lego block" in medicinal chemistry. It provides three distinct handles for diversification:

-

The Aryl Bromide: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of biaryl systems common in kinase inhibitors.

-

The Ester Tail: Can be hydrolyzed to the acid (for PPAR binding) or converted to hydrazides to form heterocycles (thiazolidinones).

-

The Thioether Bridge: Provides metabolic stability compared to ethers and influences lipophilicity (

).

Key Application: PPAR Agonist Scaffold

The (4-bromophenylthio)acetic acid motif is a simplified analog of the "tail" found in GW501516 (Cardarine). Researchers use this scaffold to synthesize novel PPAR

Downstream Transformations

Caption: Divergent synthesis pathways utilizing CAS 15115-76-1 as a core scaffold.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures should be verified:

-

NMR (

- 1.25 (t, 3H): Methyl group of the ethyl ester.

-

3.60 (s, 2H): Methylene protons (

- 4.18 (q, 2H): Methylene protons of the ethyl ester.

- 7.20–7.45 (m, 4H): Para-substituted aromatic system (AA'BB' pattern).

-

Mass Spectrometry (GC-MS):

-

Molecular Ion (

): 274/276 (1:1 ratio due to -

Fragment 187/189: Loss of ethyl acetate group (

).

-

References

-

PubChem. (n.d.). 4-Bromothiophenol (Source Material). National Library of Medicine. Retrieved from [Link]

Sources

Comprehensive Technical Guide: 4-Bromothiophenol Alkylation Products

Executive Summary

This technical guide details the alkylation of 4-bromothiophenol (4-BTP), a critical organosulfur building block in medicinal chemistry and materials science. Unlike aliphatic thiols, 4-BTP possesses a unique acidity profile (

Chemical Fundamentals & Reactivity Profile

The Thiolate Nucleophile

The core reactivity of 4-bromothiophenol lies in the generation of the 4-bromothiophenolate anion. The bromine atom at the para position exerts an inductive electron-withdrawing effect (-I), stabilizing the negative charge on the sulfur atom more effectively than in unsubstituted thiophenol.

-

Acidity: The

of 4-bromothiophenol is approximately 5.9–6.2, significantly lower than alkyl thiols ( -

Implication: Strong bases (e.g., NaH, BuLi) are often unnecessary. Mild bases (e.g.,

,

Chemoselectivity & Competing Pathways

The primary challenge in 4-BTP alkylation is preventing oxidative dimerization to bis(4-bromophenyl) disulfide. This reaction is accelerated by trace metals and basic conditions in the presence of oxygen.

DOT Diagram: Reaction Pathways & Selectivity

Figure 1: Mechanistic pathways for 4-bromothiophenol. The green path represents the target

Validated Synthetic Protocols

Method A: The "Robust" Standard (Inorganic Base)

This method is preferred for primary and secondary alkyl halides. It avoids the use of pyrophoric bases and minimizes disulfide formation through the "heterogeneous base" effect.

-

Reagents: 4-Bromothiophenol (1.0 equiv), Alkyl Halide (1.1 equiv),

(2.0 equiv). -

Solvent: Acetone (reflux) or DMF (

to -

Mechanism:

Substitution.

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with 4-bromothiophenol and anhydrous acetone (0.2 M concentration).

-

Deprotonation: Add powdered anhydrous

. The suspension may turn slightly yellow (thiolate formation). Stir for 15 minutes at Room Temperature (RT). -

Addition: Add the alkyl halide (R-X) dropwise. Note: If R-X is a volatile iodide (e.g., MeI), use a reflux condenser with a cooling trap.

-

Reaction: Heat to reflux (approx.[1]

) for 2–4 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 9:1).-

Self-Validating Cue: The disappearance of the thiol spot and the emergence of a less polar sulfide spot.

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted thiol) and Brine. Dry over

.

Method B: Phase Transfer Catalysis (Green/Scale-Up)

Ideal for industrial scale-up or when anhydrous conditions are difficult to maintain.

-

Reagents: 4-Bromothiophenol, Alkyl Halide, Toluene, 50% NaOH (aq), TBAB ( Tetrabutylammonium bromide, 5 mol%).

-

Mechanism: Interfacial ion-pairing. The

ion pair is lipophilic and reacts rapidly in the organic phase.

Protocol:

-

Dissolve 4-bromothiophenol and Alkyl Halide in Toluene.

-

Add TBAB catalyst.

-

Add 50% NaOH solution slowly with vigorous stirring.

-

Self-Validating Cue: The reaction is often exothermic; monitor internal temperature. Conversion is usually complete within 1 hour due to the high nucleophilicity of the "naked" thiolate in the organic phase.

Data & Characterization

The following table summarizes expected yields and physical properties for common 4-bromothiophenol alkylation products.

| Alkyl Group (R) | Reagent (R-X) | Method | Yield (%) | Physical State | 1H NMR Diagnostic Signal ( |

| Methyl | MeI / DMS | A | 92-96 | White Solid / Oil | 2.48 (s, 3H, -SMe) |

| Ethyl | EtBr | A | 88-94 | Colorless Oil | 2.92 (q, 2H, -SCH2-) |

| Isopropyl | iPr-Br | A (DMF) | 80-85 | Oil | 3.35 (m, 1H, -SCH-) |

| Benzyl | BnBr | B | 95-98 | White Solid | 4.10 (s, 2H, -SCH2Ph) |

| Allyl | Allyl Bromide | A | 85-90 | Oil | 3.55 (d, 2H), 5.1-5.9 (m, alkene) |

Table 1: Comparative yields and characterization data for S-alkylated derivatives.

Applications in Drug Discovery[1][2][3]

Bioisosteres and Linkers

The resulting 4-bromophenyl alkyl sulfides serve as versatile intermediates. The sulfur atom acts as a metabolic handle (oxidizable to sulfoxide/sulfone), while the bromine atom allows for late-stage diversification via palladium-catalyzed couplings.

-

Suzuki-Miyaura Coupling: The alkylated product (Ar-Br) reacts with aryl boronic acids to form biaryl thioethers, common scaffolds in anti-inflammatory drugs.

-

PROTAC Linkers: Long-chain alkyl bromides can be reacted with 4-BTP to create "linker" motifs that connect an E3 ligase ligand to a target protein ligand.

DOT Diagram: Drug Discovery Workflow

Figure 2: Strategic utility of alkylated products in medicinal chemistry campaigns.

Safety & Handling (The "Self-Validating" Safety System)

Working with 4-bromothiophenol requires strict adherence to safety protocols due to its toxicity and stench.

-

Odor Control: All reactions must be performed in a functioning fume hood. Glassware should be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize residual thiols to non-volatile sulfonates.

-

Toxicity: 4-BTP is toxic if swallowed (LD50 oral rat ~200-300 mg/kg range inferred from analogs) and corrosive.

-

Quenching: Never dispose of unreacted thiol directly. Treat waste streams with dilute bleach or

before disposal.

References

-

Sigma-Aldrich. 4-Bromothiophenol Safety Data Sheet (SDS). Available at:

-

Organic Syntheses. Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Org.[2] Synth. 2005, 82, 112. Available at: [Link]

-

PubChem. 4-Bromobenzenethiol Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Mettler Toledo. Alkylation Reactions: Process Development & Technology. Available at: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 2-(4-bromophenylthio)acetate from 4-bromothiophenol

Target Compound: Ethyl 2-(4-bromophenylthio)acetate

CAS Registry Number: 65251-10-7

Molecular Formula:

Executive Summary

This application note details the optimized synthesis of Ethyl 2-(4-bromophenylthio)acetate , a critical intermediate in medicinal chemistry. This compound serves as a pharmacophore scaffold for the synthesis of thiazolidinones, benzothiazoles, and other sulfur-containing heterocycles often explored for anti-inflammatory and antimicrobial properties.

The protocol utilizes a Williamson-type S-alkylation of 4-bromothiophenol with ethyl bromoacetate. Two methods are presented:

-

Method A (Standard): Potassium Carbonate (

) in Acetone. Recommended for scalability, safety, and operational simplicity. -

Method B (High-Throughput): Sodium Hydride (

) in DMF. Recommended for small-scale, rapid library synthesis where reaction speed is prioritized over ease of workup.

Reaction Mechanism & Strategic Rationale

Mechanistic Pathway

The synthesis proceeds via a classic

-

Deprotonation: The base removes the thiol proton (

), generating the highly nucleophilic thiolate anion ( -

Nucleophilic Attack: The thiolate attacks the methylene carbon of ethyl bromoacetate.

-

Leaving Group Departure: Bromide is displaced, forming the thioether linkage.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and transition states.

Figure 1: Mechanistic pathway of S-alkylation via SN2 substitution.

Reagent Selection Strategy

| Component | Choice | Rationale |

| Substrate | 4-Bromothiophenol | The para-bromo group deactivates the ring slightly but does not significantly hamper thiolate nucleophilicity. |

| Alkylating Agent | Ethyl Bromoacetate | Preferred over chloroacetate due to the weaker C-Br bond, resulting in faster kinetics under mild conditions. |

| Base (Method A) | Anhydrous potassium carbonate is mild, non-hygroscopic, and easily removed by filtration. It minimizes side reactions (e.g., ester hydrolysis). | |

| Solvent (Method A) | Acetone | Polar aprotic solvent that dissolves the organic reactants while allowing the inorganic base to form a suspension. Low boiling point facilitates easy removal. |

Experimental Protocols

Method A: Acetone/ Reflux (Recommended)

Scale: 10 mmol (Representative)

Reagents:

-

4-Bromothiophenol: 1.89 g (10 mmol)

-

Ethyl bromoacetate: 1.67 g (1.11 mL, 10 mmol)

-

Potassium Carbonate (anhydrous): 2.76 g (20 mmol)

-

Acetone (dry): 30 mL

Step-by-Step Procedure:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Solubilization: Add 4-bromothiophenol (1.89 g) and anhydrous acetone (30 mL) to the flask. Stir until fully dissolved.

-

Deprotonation: Add anhydrous

(2.76 g) in a single portion. Stir at room temperature for 10–15 minutes. Observation: The mixture may turn slightly yellow as the thiolate forms. -

Addition: Add ethyl bromoacetate (1.11 mL) dropwise over 5 minutes.

-

Critical Control: Although not violently exothermic, dropwise addition prevents localized concentration hotspots that could lead to side products.

-

-

Reaction: Heat the mixture to reflux (

) for 3–5 hours.-

Monitoring: Check progress via TLC (Hexane:EtOAc 9:1). The thiol spot (

) should disappear, replaced by the product (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

and excess -

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone.[1]

-

-

Purification:

Method B: NaH/DMF (High Speed)

Use Case: When reaction kinetics are slow or strictly anhydrous conditions are required.

-

Setup: Flame-dry a two-neck RBF under Nitrogen/Argon atmosphere.

-

Base Suspension: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMF at

. -

Thiol Addition: Add 4-bromothiophenol (1.0 eq) dissolved in DMF dropwise.

-

Safety: Massive

gas evolution. Ensure proper venting.[3]

-

-

Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. Stir at Room Temperature for 1 hour.

-

Quench: Pour mixture into ice water. Extract with Diethyl Ether.[3]

Process Workflow & Quality Control

Figure 2: Operational workflow for Method A (Acetone/K2CO3).

Characterization Data

The following data confirms the identity of Ethyl 2-(4-bromophenylthio)acetate .

| Technique | Expected Signal / Value | Interpretation |

| Physical State | Pale yellow oil or low-melting solid | Typical for arylthioesters. |

| Ortho to Bromine (Deshielded). | ||

| Ortho to Sulfur. | ||

| Ethyl ester methylene. | ||

| Characteristic singlet for | ||

| Ethyl ester methyl. | ||

| IR Spectroscopy | 1730–1740 | Strong Carbonyl ( |

Safety & Troubleshooting

Handling Thiols

-

Odor Control: 4-Bromothiophenol has a pungent, disagreeable odor. All operations must be performed in a fume hood.

-

Decontamination: Glassware should be soaked in a dilute bleach solution (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates before removal from the hood.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxidation to Disulfide | Ensure inert atmosphere ( |

| Impurity: Disulfide | Air oxidation | The disulfide ( |

| Incomplete Reaction | Old Reagents | Ethyl bromoacetate hydrolyzes over time. Distill reagent if the liquid is colored/fuming.[3] |

References

-

Original Synthesis Protocol (Analogous): Mishra, A. et al. "Synthesis and antimicrobial activity of some new thiazolidinones." Journal of Indian Chemical Society, 2010. (Generalized reference for thiazolidinone precursors).

-

Compound Data (CAS 65251-10-7): Regione Veneto Chemical Database. "Ethyl [(4-bromophenyl)thio]acetate."[4]

-

Mechanistic Grounding (S-Alkylation): BenchChem Application Notes. "Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate."

-

Reagent Properties (4-Bromothiophenol): Wikipedia/PubChem. "4-Bromothiophenol Properties and Reactions."

Sources

S-alkylation protocol for aryl thiols with ethyl haloacetates

Application Note: High-Efficiency S-Alkylation of Aryl Thiols with Ethyl Haloacetates

Executive Summary

This guide details the optimized protocols for the S-alkylation of aryl thiols (thiophenols) using ethyl haloacetates. This transformation is a cornerstone in medicinal chemistry, particularly for synthesizing PPAR agonists, NSAIDs, and various heterocycles. We present two distinct workflows: a Standard High-Yield Protocol using anhydrous inorganic bases in polar aprotic solvents, and a Green Chemistry Protocol utilizing aqueous media. Mechanistic insights, safety profiles regarding lachrymatory agents, and troubleshooting for disulfide byproducts are included to ensure reproducibility and safety.

Mechanistic Insight & Reaction Design

The reaction proceeds via a classical bimolecular nucleophilic substitution (

-

Activation: The aryl thiol (

~6–7) is deprotonated by a base to form the thiolate anion ( -

Attack: The thiolate, a "soft" and highly nucleophilic species, attacks the

-carbon of the ethyl haloacetate. -

Substitution: The halide leaving group is displaced, forming the thioether bond.

Key Chemical Interaction: The reaction relies on the Soft-Soft Acid-Base (HSAB) principle. The sulfur atom in the thiolate is a soft nucleophile, which pairs excellently with the soft electrophilic carbon attached to the halide, leading to rapid kinetics and high yields.

Figure 1: Mechanistic pathway of S-alkylation via

Critical Parameters & Reagent Selection

The Electrophile: Chloro- vs. Bromo-acetate

Selection depends on the balance between reactivity and stability.

| Feature | Ethyl Chloroacetate | Ethyl Bromoacetate | Recommendation |

| Reactivity | Moderate.[2] Requires heat or iodide catalyst (Finkelstein). | High. Reacts rapidly at RT. | Use Bromo for hindered thiols. |

| Leaving Group | Chloride ( | Bromide ( | Bromo yields are typically 10-15% higher. |

| Safety | Toxic.[3] | Severe Lachrymator . Highly Toxic.[3] | Handle Bromoacetate in a fume hood only . |

| Cost | Low | Moderate | Use Chloro for scale-up if heating is acceptable. |

Base Selection

-

Inorganic (

, -

Organic (

, DIPEA): Useful for homogeneous reactions but can form difficult-to-remove salts.

Experimental Protocols

Protocol A: Standard High-Yield Method (Anhydrous)

Best for: Valuable substrates, synthesis of pharmaceutical intermediates, and moisture-sensitive esters.

Reagents:

-

Aryl Thiol (1.0 equiv)

-

Ethyl Bromoacetate (1.1 equiv)

- (anhydrous, 1.5 equiv)

-

Solvent: Acetone (Reagent Grade) or DMF (for difficult substrates)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Solubilization: Dissolve the Aryl Thiol (e.g., 5 mmol) in Acetone (20 mL).

-

Deprotonation: Add

(7.5 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. Color change often indicates thiolate formation. -

Addition: Add Ethyl Bromoacetate (5.5 mmol) dropwise over 5 minutes.

-

Caution: Ethyl bromoacetate is a potent lachrymator.[3] Use a syringe inside the hood.

-

-

Reaction: Stir at RT. Monitor by TLC (typically 1–3 hours).

-

Note: If using Ethyl Chloroacetate, add a catalytic amount of KI (10 mol%) and reflux at 60°C.

-

-

Workup: Filter off the inorganic solids. Wash the filter cake with acetone.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Green Chemistry Method (Aqueous)

Best for: Large-scale synthesis, environmental compliance, and simple substrates.

Reagents:

-

Aryl Thiol (1.0 equiv)

-

Ethyl Bromoacetate (1.1 equiv)

-

Base:

(1.2 equiv) or -

Solvent: Water (deionized)

Step-by-Step:

-

Mixing: To a flask containing Water (10 mL), add the Aryl Thiol (5 mmol) and Base.

-

Addition: Add Ethyl Bromoacetate (5.5 mmol) dropwise with vigorous stirring.

-

Reaction: Stir at RT for 30–60 minutes. The product often precipitates as a solid or forms a distinct oily layer.

-

Isolation (Solid): Filter the precipitate, wash with water, and dry.

-

Isolation (Oil): Extract with Ethyl Acetate (

mL), dry over

Workflow Logic & Decision Tree

Figure 2: Decision tree for selecting the optimal synthesis pathway.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Disulfide Formation ( | Oxidation of thiol by air or trace metals. | Degas solvents with |

| Low Yield | Incomplete deprotonation or hydrolysis of ester. | Ensure base is anhydrous. If using Protocol B (Water), ensure reaction time is short to prevent ester hydrolysis. |

| Oily Impurities | Unreacted Haloacetate. | Use exactly 1.05–1.1 equivalents. Wash crude mixture with dilute aqueous ammonia to remove excess haloacetate. |

| Lachrymatory Effect | Vapor release of Bromoacetate. | Mandatory: Quench all glassware and syringes in a dilute NaOH bath inside the hood before removal. |

References

-

Green Chemistry Protocol: Mirza-Aghayan, M., et al. (2009).[4] "A Green and Highly Efficient Alkylation of Thiols in Water."[5][6] Journal of the Iranian Chemical Society, 6(4), 749-753.

-

Kinetic Studies & Mechanism: Srinivasan, C., et al. (1989). "Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions." Proceedings of the Indian Academy of Sciences (Chemical Sciences), 101, 171–175.

-

Reagent Safety & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7748, Ethyl bromoacetate.

-

General Thioether Synthesis: Bahrami, K., et al. (2011). "Tetrabutylammonium Bromide (TBAB) in Water: A Green Media for the Selective S-Alkylation of Thiols." Letters in Organic Chemistry, 8(5).

Sources

Application Note: Ethyl 2-(4-bromophenylthio)acetate as a Key Intermediate for Thiazolidin-4-one Scaffolds

Executive Rationale & Mechanistic Strategy

In modern drug discovery, the thiazolidin-4-one ring is a privileged heterocyclic scaffold, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties[1]. Synthesizing these heterocycles requires robust, high-yielding intermediates. Ethyl 2-(4-bromophenylthio)acetate serves as an ideal starting material for this purpose.

The strategic inclusion of the 4-bromophenylthio moiety offers two distinct advantages:

-

Lipophilic Thioether Linkage: The sulfur atom enhances the overall lipophilicity of the final molecule, a critical parameter for cellular membrane permeability in antimicrobial assays.

-

Synthetic Handle (Bromine): The para-bromo substituent acts as an orthogonal reactive site. Once the thiazolidinone ring is constructed, the bromine atom can undergo late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to rapidly expand structure-activity relationship (SAR) libraries.

The synthesis of the target thiazolidin-4-ones from this ester relies on a three-step, self-validating sequence: hydrazinolysis, Schiff base condensation, and a final dehydrative cyclocondensation[2].

Synthetic Workflow

Fig 1: Stepwise synthetic workflow from ethyl 2-(4-bromophenylthio)acetate to thiazolidin-4-one.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific physicochemical markers that allow the chemist to confirm success before proceeding, eliminating the compounding of errors.

Step 1: Hydrazinolysis to 2-(4-bromophenylthio)acetohydrazide

Causality: Esters are susceptible to nucleophilic acyl substitution. Hydrazine is a highly potent nucleophile due to the alpha-effect. We use a 1.5x stoichiometric excess of hydrazine to strictly suppress the formation of symmetrical

-

Reaction Setup: Dissolve 10.0 mmol (2.75 g) of ethyl 2-(4-bromophenylthio)acetate in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add 15.0 mmol (0.73 mL) of 80% hydrazine hydrate dropwise at room temperature.

-

Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.

-

Isolation: Concentrate the mixture to half its volume under reduced pressure, then cool in an ice bath. The hydrazide will precipitate as a white solid. Filter and wash with cold ethanol.

Self-Validation Check: The complete disappearance of the ester

stretch (~1735 cm⁻¹) and the emergence of a sharp doublet for the primary amine (~3320, 3210 cm⁻¹) in the IR spectrum confirms conversion. Visually, the precipitation of the product upon cooling confirms successful synthesis, as the starting ester is a liquid at room temperature.

Step 2: Condensation to Hydrazone (Schiff Base)

Causality: The primary amine of the hydrazide condenses with an aromatic aldehyde to form an imine. Glacial acetic acid is used in catalytic amounts to protonate the carbonyl oxygen, increasing its electrophilicity. Crucially, the acid concentration must be kept low to avoid protonating the nucleophilic hydrazine group, which would stall the reaction[1].

-

Reaction Setup: Suspend 5.0 mmol (1.30 g) of 2-(4-bromophenylthio)acetohydrazide and 5.25 mmol of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 25 mL of absolute ethanol.

-

Catalysis: Add 3-4 drops of glacial acetic acid.

-

Reflux: Reflux the mixture for 6 hours.

-

Isolation: Pour the hot mixture into 100 mL of crushed ice. Filter the resulting heavy precipitate, wash with water, and recrystallize from an ethanol/DMF (3:1) mixture[2].

Self-Validation Check: The reaction will transition from a clear solution to a heavy yellow/orange suspension. TLC (Hexane:EtOAc 6:4) must show complete consumption of the ninhydrin-positive hydrazide and the appearance of a new, highly UV-active spot (the conjugated hydrazone).

Step 3: Annulation to Thiazolidin-4-one

Causality: This cyclocondensation proceeds via the nucleophilic attack of the thiol group from mercaptoacetic acid onto the imine carbon, forming an aminothioacetal intermediate. Subsequent intramolecular amidation closes the 5-membered ring. Anhydrous

-

Reaction Setup: Dissolve 2.0 mmol of the hydrazone intermediate in 15 mL of anhydrous 1,4-dioxane.

-

Reagent Addition: Add 3.0 mmol (0.21 mL) of mercaptoacetic acid (thioglycolic acid) and 0.5 mmol (0.07 g) of anhydrous

. Note: Excess mercaptoacetic acid is used to compensate for potential oxidative disulfide dimerization. -

Reflux: Heat the mixture under reflux for 12 hours.

-

Workup: Cool the mixture to room temperature and neutralize with a 10% aqueous sodium bicarbonate solution to remove unreacted mercaptoacetic acid. Extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous

, concentrate, and purify via column chromatography (Silica gel, Hexane:EtOAc 7:3).

Self-Validation Check: The formation of the thiazolidin-4-one ring introduces a new stereocenter at C2. The ¹H NMR spectrum will show a characteristic singlet at ~δ 5.80 ppm for the C2 methine proton, completely replacing the downfield imine proton (~δ 8.20 ppm) of the starting material.

Quantitative Data & Spectral Markers

The following table summarizes the expected physicochemical properties and critical spectral markers used to validate the progression from the ethyl ester to the final thiazolidin-4-one scaffold.

| Compound Stage | Appearance | Expected Yield (%) | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) |

| Starting Material Ethyl 2-(4-bromophenylthio)acetate | Pale yellow liquid | N/A | 1735 (C=O ester) | 4.15 (q, 2H, OCH₂), 3.65 (s, 2H, SCH₂) |

| Intermediate 1 2-(4-bromophenylthio)acetohydrazide | White crystalline solid | 85 - 90 | 3320, 3210 (NH₂, NH)1665 (C=O amide) | 9.30 (s, 1H, NH), 4.30 (br s, 2H, NH₂), 3.70 (s, 2H, SCH₂) |

| Intermediate 2 Hydrazone Schiff Base | Yellow powder | 78 - 85 | 3180 (NH)1650 (C=O amide)1610 (C=N imine) | 11.50 (s, 1H, NH), 8.20 (s, 1H, CH=N), 3.85 (s, 2H, SCH₂) |

| Target Scaffold Thiazolidin-4-one Derivative | Off-white solid | 65 - 75 | 1715 (C=O thiazolidinone)1680 (C=O amide) | 5.80 (s, 1H, CH-Ar ring), 3.90 (s, 2H, SCH₂ ring), 3.75 (s, 2H, SCH₂ chain) |

Troubleshooting & Optimization Insights

-

Incomplete Cyclization in Step 3: If TLC indicates unreacted hydrazone after 12 hours, the imine may be highly sterically hindered or electron-rich. Solution: Switch the solvent from 1,4-dioxane to toluene and utilize a Dean-Stark apparatus to physically remove water from the system, driving the amidation step forward.

-

Oxidation of the Thioether: The 4-bromophenylthio moiety can inadvertently oxidize to a sulfoxide if exposed to strong oxidants or old, peroxide-containing ethereal solvents. Solution: Always use freshly distilled 1,4-dioxane and consider running Step 3 under a nitrogen atmosphere if trace oxidation is observed in the LC-MS profile.

References

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole [2] Source: MDPI (Molecules) URL:[Link]

-

Strategies for the Synthesis of Thiazolidinone Heterocycles [1] Source: Medicinal Chemistry (Los Angeles) URL:[Link]

Sources

High-Efficiency Suzuki-Miyaura Coupling of Ethyl 2-(4-bromophenylthio)acetate

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Ethyl 2-(4-bromophenylthio)acetate (referred to herein as Substrate-Br ). While Suzuki coupling is a commodity reaction, this specific scaffold presents a "Dual-Constraint" challenge:

-

Catalyst Sequestration: The thioether moiety (

) acts as a soft Lewis base, capable of coordinating to the soft Palladium(II) center, potentially arresting the catalytic cycle or requiring higher catalyst loadings. -

Ester Fragility: The ethyl ester is susceptible to hydrolysis under the vigorous aqueous basic conditions typically employed in Suzuki couplings (e.g.,

, reflux).

This guide provides a field-proven protocol utilizing bulky biaryl phosphine ligands to sterically preclude sulfur coordination while maintaining anhydrous or mild aqueous conditions to preserve the ester functionality.

Strategic Analysis & Mechanistic Insight

The Thioether Challenge

In standard Pd-catalyzed couplings, sulfur-containing substrates are often avoided due to the "poisoning" effect.[1] The sulfur atom in Substrate-Br can displace labile ligands (like

Solution: Use Buchwald Biaryl Phosphine Ligands (specifically SPhos or XPhos ).

-

Mechanism: The lower aryl ring of the ligand provides steric bulk that creates a "roof" over the Pd center. This allows the small

bond to access the metal for oxidative addition but physically blocks the approach of the bulky sulfur-containing tail of the substrate or product, preventing chelation/sequestration.

Chemoselectivity (Ester Retention)

Standard Suzuki conditions often use

Solution:

-

Base: Anhydrous

or

Mechanistic Pathway (DOT Visualization)

Caption: Catalytic cycle highlighting the critical off-cycle sulfur trap and the necessity of steric bulk to reverse it.

Experimental Protocol

Materials & Reagents

| Component | Equiv. | Role | Notes |

| Ethyl 2-(4-bromophenylthio)acetate | 1.0 | Limiting Reagent | Purity >97% essential. |

| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess compensates for homocoupling. |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Air stable source of Pd. |

| SPhos | 0.04 (4 mol%) | Ligand | Prevents S-poisoning; high turnover. |

| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base | Mild enough to spare ester; effective for Suzuki. |

| Toluene | [0.2 M] | Solvent | Non-polar; minimizes ester hydrolysis. |

| Water | 10% v/v | Co-solvent | Essential for boronic acid activation. |

Step-by-Step Procedure (High-Throughput / Scale-Up Ready)

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

-

In a distinct vial, dissolve

(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in anhydrous Toluene (1 mL). -

Stir at room temperature for 10 minutes under Nitrogen/Argon. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active

species.-

Why? Generating the active species ex situ prevents the sulfur substrate from sequestering the "naked" Pd before the ligand binds.

-

Step 2: Reaction Assembly

-

To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

-

Ethyl 2-(4-bromophenylthio)acetate (275 mg, 1.0 mmol).

-

Aryl Boronic Acid (1.2 mmol).[2]

- (424 mg, 2.0 mmol).

-

-

Seal the vessel and purge with Nitrogen/Argon for 5 minutes (vacuum/backfill cycle x3).

-

Add Toluene (4 mL) and degassed Water (0.5 mL) via syringe.

-

Add the Pre-complexed Catalyst Solution (from Step 1) via syringe.

Step 3: Execution

-

Heat the mixture to 90°C with vigorous stirring (1000 rpm).

-

Note: Vigorous stirring is mandatory for biphasic systems to ensure phase transfer.

-

-

Monitor by TLC or LC-MS at 2 hours.

-

TLC Eluent: Hexanes:Ethyl Acetate (8:2). Product usually moves higher (

) than the starting bromide.

-

-

Reaction typically completes in 2-6 hours.

Step 4: Work-up & Purification

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate phases.[2] Extract aqueous layer once more with Ethyl Acetate (10 mL).

-

Wash combined organics with Brine (20 mL).

-

Crucial: Do not wash with basic solutions (NaHCO3) if the product ester is sensitive, though usually safe at RT.

-

-

Dry over

, filter, and concentrate. -

Purification: Flash Chromatography (Silica Gel).[3]

-

Gradient: 0%

15% Ethyl Acetate in Hexanes. -

Note: The thioether group can streak on silica; ensure the column is well-packed.

-

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult this matrix based on chemical logic.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (Sulfur) | Switch ligand to XPhos (bulkier) or increase Pd loading to 5 mol%. |

| Ester Hydrolysis (>10%) | Base/Temp too aggressive | Switch base to Anhydrous |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) instead of acid; lower temp to 80°C. |

| Homocoupling (Ar-Ar) | Oxygen in system | Degas solvents more rigorously (sparge with Ar for 15 mins). |

Workflow Logic (DOT Visualization)

Caption: Decision tree for selecting the optimal protocol based on substrate sensitivity.

References

-

Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

- Key Reference for SPhos/XPhos efficacy in preventing poisoning.

-

Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates.[6][7] Angewandte Chemie International Edition, 42, 1210-1212. (General grounding on S-poisoning).

-

BenchChem Application Note. (2025). Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate. Link (Cited for structural analog reactivity).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Oxidation of ethyl 2-(4-bromophenylthio)acetate to sulfoxide

Application Note & Protocol

Topic: Selective Oxidation of Ethyl 2-(4-bromophenylthio)acetate to Ethyl 2-(4-bromophenylsulfinyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Sulfoxides in Modern Chemistry